molecular formula C13H15FN2O2 B1311361 Tert-butyl 4-cyano-3-fluorobenzylcarbamate CAS No. 229623-55-6

Tert-butyl 4-cyano-3-fluorobenzylcarbamate

Cat. No.: B1311361
CAS No.: 229623-55-6
M. Wt: 250.27 g/mol
InChI Key: RXPIQTLYLUDUNU-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-3-fluorobenzylcarbamate: is an organic compound with the molecular formula C13H15FN2O2 . It is a white to yellow solid at room temperature and is used primarily in chemical research and synthesis . The compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorine atom attached to a benzylcarbamate structure.

Preparation Methods

The synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-3-fluorobenzylamine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane under basic conditions, often using a base such as triethylamine to facilitate the reaction.

    Procedure: The 4-cyano-3-fluorobenzylamine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

Tert-butyl 4-cyano-3-fluorobenzylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-cyano-3-fluorobenzylcarbamate has several applications in scientific research:

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-3-fluorobenzylcarbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Tert-butyl 4-cyano-3-fluorobenzylcarbamate can be compared with similar compounds such as:

    Tert-butyl 4-cyano-3-chlorobenzylcarbamate: Similar structure but with a chlorine atom instead of fluorine.

    Tert-butyl 4-cyano-3-bromobenzylcarbamate: Similar structure but with a bromine atom instead of fluorine.

    Tert-butyl 4-cyano-3-iodobenzylcarbamate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs .

Properties

IUPAC Name

tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPIQTLYLUDUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448142
Record name TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229623-55-6
Record name TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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